molecular formula C25H23N5O3 B1667070 6H-Dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-[2-[(1-oxido-4-quinolinyl)oxy]ethyl]- CAS No. 380378-81-4

6H-Dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-[2-[(1-oxido-4-quinolinyl)oxy]ethyl]-

Cat. No. B1667070
M. Wt: 441.5 g/mol
InChI Key: BEMBRAMZGVDPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BILR-355 is a reverse transcriptase inhibitor potentially for the treatment of HIV infection. BILR 355 exhibited a nonlinear pharmacokinetic profile and low exposure after oral administration to humans

Scientific Research Applications

Synthesis and Labeling

  • Synthesis Techniques : The compound has been synthesized with carbon-14 and carbon-13 labels. These labels facilitate the tracking and quantification of the compound in biological systems, aiding in pharmacokinetic studies (Latli et al., 2009).

Metabolic Studies

  • Metabolism in the Presence of Ritonavir : Research has focused on the metabolic behavior of this compound, especially when administered with ritonavir, a drug used to boost systemic exposure. This study highlights the complex interactions between different drugs and how they can influence the metabolism and effectiveness of each other (Li et al., 2012).

Drug Development

  • Development of HIV-1 Inhibitors : This compound is part of a class of molecules being investigated for their potential to inhibit HIV-1 reverse transcriptase. The research in this area focuses on optimizing the structure for maximum potency and selectivity against the virus (Hargrave et al., 1991).

  • Impact of Gut Bacteria and Enzymes in Metabolism : Further studies have shown that the metabolic pathway of this compound can be influenced by gut bacteria and enzymes like aldehyde oxidase. This research provides insights into the complexities of drug metabolism in the human body (Li et al., 2012).

Crystallography and Structural Analysis

  • Crystal Structure Studies : The crystal structure of a pseudopolymorph of this compound has been determined, providing vital information about its molecular conformation and interactions (da Silva et al., 2007).

  • Comparative Structural Studies : Comparative studies between related compounds have been conducted to understand the structural characteristics and reactivity of this class of compounds. This research is crucial in drug design and synthesis (Alonso et al., 2020).

properties

CAS RN

380378-81-4

Product Name

6H-Dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-[2-[(1-oxido-4-quinolinyl)oxy]ethyl]-

Molecular Formula

C25H23N5O3

Molecular Weight

441.5 g/mol

IUPAC Name

2-ethyl-9-methyl-13-[2-(1-oxidoquinolin-1-ium-4-yl)oxyethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

InChI

InChI=1S/C25H23N5O3/c1-3-29-23-19(25(31)28(2)21-9-6-12-26-24(21)29)15-17(16-27-23)11-14-33-22-10-13-30(32)20-8-5-4-7-18(20)22/h4-10,12-13,15-16H,3,11,14H2,1-2H3

InChI Key

BEMBRAMZGVDPMH-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=CC=N2)N(C(=O)C3=C1N=CC(=C3)CCOC4=CC=[N+](C5=CC=CC=C54)[O-])C

Canonical SMILES

CCN1C2=C(C=CC=N2)N(C(=O)C3=C1N=CC(=C3)CCOC4=CC=[N+](C5=CC=CC=C54)[O-])C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

11-ethyl-5,11-dihydro-5-methyl-8-(2-(1-oxido-4-quinolinyl)ethyl)-6H-dipyrido(3,2-b,2',3'-e)(1,4)diazepin-6-one
5,11-dihydro-11-ethyl-5-methyl-8-(2-(1-oxido-4-quinolinyl)ethyl)-6H-dipyrido(3,2-B,2',3'-E)(1,4)diazepin-6-one
5,11-dihydro-EMODDO
BILR 355
BILR-355
BILR355

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H-Dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-[2-[(1-oxido-4-quinolinyl)oxy]ethyl]-
Reactant of Route 2
6H-Dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-[2-[(1-oxido-4-quinolinyl)oxy]ethyl]-
Reactant of Route 3
6H-Dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-[2-[(1-oxido-4-quinolinyl)oxy]ethyl]-
Reactant of Route 4
Reactant of Route 4
6H-Dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-[2-[(1-oxido-4-quinolinyl)oxy]ethyl]-
Reactant of Route 5
Reactant of Route 5
6H-Dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-[2-[(1-oxido-4-quinolinyl)oxy]ethyl]-
Reactant of Route 6
Reactant of Route 6
6H-Dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-[2-[(1-oxido-4-quinolinyl)oxy]ethyl]-

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